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Compound of Interest

Compound Name: Triethyl(phenyl)stannane

CAS No.: 878-51-3

Cat. No.: B1625458

Get Quote

Executive Summary
Triethyl(phenyl)stannane (TEPS) is a mixed organostannane compound characterized by a

central tin (Sn) atom bonded to three ethyl groups and one phenyl group. In drug development

and organic synthesis, it serves a dual role: primarily as a highly specific phenyl-transfer

reagent in Palladium-catalyzed cross-coupling reactions (Stille coupling), and secondarily as a

toxicological model for studying organotin-induced endocrine disruption and mitochondrial

uncoupling.

This guide dissects the molecular mechanisms driving both its synthetic utility and its biological

activity, providing a comprehensive risk-benefit analysis for researchers.

Chemical Mechanism of Action: The Phenyl-Transfer
Vector
In the context of pharmaceutical synthesis, TEPS is engineered to exploit the kinetics of

transmetallation. The core mechanism relies on the differential migration rates of organic

ligands on the tin center during Palladium (Pd) catalysis.
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The Kinetic Selectivity Rule
The utility of TEPS rests on the "Migration Order" of ligands from Tin to Palladium. In a Stille

coupling, the rate of transfer follows this hierarchy:

Because the Phenyl group (

hybridized) transfers significantly faster than the Ethyl groups (

hybridized), TEPS acts as a selective phenylating agent. The three ethyl groups act as "dummy
ligands"—spectators that stabilize the tin center but do not participate in the final bond
formation.

The Catalytic Cycle (Stille Coupling)
The mechanism proceeds through a

catalytic cycle.[1]

Oxidative Addition: The active

species inserts into an organic electrophile (

, typically an aryl halide), oxidizing to

.

Transmetallation (The Critical Step): TEPS coordinates with the Pd(II) complex. The Phenyl

group migrates from Sn to Pd, while the halide (ngcontent-ng-c2372798075="" _nghost-ng-

c102404335="" class="inline ng-star-inserted">

) moves to Sn. This is the rate-determining step in many Stille couplings.[2]

Reductive Elimination: The Phenyl group and the electrophile (

) couple, regenerating

and releasing the biaryl product (

).
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Visualization: Selective Transmetallation Pathway
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Figure 1: The catalytic cycle highlighting the selective transfer of the phenyl group from TEPS

to the Palladium center.[3]
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Biological Mechanism of Action: Toxicity &
Bioactivity
While useful in synthesis, TEPS exhibits potent biological activity.[4] Understanding this is

crucial for safety protocols and for researchers investigating organotins as metabolic disruptors.

Mitochondrial Uncoupling (The "Ionophore" Effect)
Triethyltin moieties are lipophilic cations. They disrupt cellular respiration not by blocking

electron transport directly, but by destroying the electrochemical gradient.

Mechanism: The triethyltin cation (

) binds to the inner mitochondrial membrane. It mediates a halide-hydroxide exchange (

).

Causality:

enters the matrix.

It binds

(forming

) and exits the matrix.

Outside, it exchanges

for

(forming

).

diffuses back into the matrix.

Result: This cycle dissipates the

gradient (pH gradient) required by ATP Synthase to generate ATP, leading to mitochondrial
swelling and cell death (apoptosis/necrosis).
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Endocrine Disruption (The "Obesogen" Pathway)
Organotins, including phenyl/ethyl derivatives, are high-affinity ligands for nuclear receptors,

specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor

gamma (PPAR

).

Interaction: The tin atom forms a covalent-like interaction with cysteine residues (e.g.,

Cys432 in RXR

) within the ligand-binding pocket.[5][6]

Effect: This induces a conformational change that recruits co-activators, driving the

transcription of adipogenic genes. This is why organotins are classified as "obesogens"—

they chemically signal stem cells to become fat cells.

Experimental Protocols
Protocol: Synthesis of Triethyl(phenyl)stannane
Objective: Preparation of TEPS from Bromobenzene via Grignard Reagent.

Reagents:

Bromobenzene (1.0 equiv)

Magnesium turnings (1.1 equiv)

Triethyltin chloride (

) (1.0 equiv)

THF (Anhydrous)[7]

Workflow:

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
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Grignard Formation: Add Bromobenzene in THF dropwise to the Mg. Reflux for 1 hour until

Mg is consumed (

formed).

Stannylation: Cool the solution to 0°C. Add

(dissolved in THF) dropwise over 30 minutes.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

Quench: Quench carefully with saturated

.

Workup: Extract with Diethyl Ether (

). Wash combined organics with Brine. Dry over

.

Purification: Distillation under reduced pressure (High vacuum required due to high boiling

point).

Protocol: Stille Cross-Coupling using TEPS
Objective: Coupling TEPS with 4-Bromoanisole to synthesize 4-Methoxybiphenyl.

Reagents:

4-Bromoanisole (1.0 mmol)

Triethyl(phenyl)stannane (1.1 mmol)

(5 mol%)[7][8]

Toluene (anhydrous)[7][8]

Step-by-Step:

Degassing: Sparge Toluene with Nitrogen for 20 minutes to remove
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(Oxygen kills the Pd(0) catalyst).

Assembly: In a glovebox or under Nitrogen stream, combine 4-Bromoanisole, TEPS, and

in a reaction vial.

Solvation: Add degassed Toluene (5 mL). Seal the vial.

Heating: Heat to 100°C for 12 hours. The solution should turn from yellow to black (Pd

precipitation) upon completion.

Tin Removal (Critical): Cool to RT. Add 5 mL of saturated aqueous Potassium Fluoride (KF).

Stir vigorously for 30 minutes.

Why? Fluoride binds to the triethyltin byproduct (

), forming an insoluble polymeric solid that can be filtered off. This prevents tin
contamination in the final drug product.

Isolation: Filter through Celite. Extract filtrate with Ethyl Acetate.[7] Concentrate and purify

via silica gel chromatography.

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pdf.benchchem.com/1208/Application_Notes_and_Protocols_for_In_situ_Generation_of_Stannane_in_Organic_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625458?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value/Characteristic Context

Molecular Weight 282.99 g/mol Calculation

Boiling Point ~254°C (at 760 mmHg)
High boiling point requires

vacuum distillation

Transmetallation Rate
Phenyl > Ethyl (

)

Kinetic selectivity in Stille

coupling

RXR

Binding Affinity
nM

High affinity endocrine

disruption

Mitochondrial Toxicity

IC50

1-5

M

Inhibition of ATP synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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